- Preparation of amino pyrimidine compounds for inhibiting protein tyrosine kinase activity, World Intellectual Property Organization, , ,
Cas no 923595-49-7 (6-Chloro-3-iodoimidazo[1,2-B]pyridazine)
923595-49-7 structure
Product Name:6-Chloro-3-iodoimidazo[1,2-B]pyridazine
CAS-nummer:923595-49-7
MF:C6H3ClIN3
MW:279.465591669083
MDL:MFCD11044749
CID:820472
PubChem ID:53249897
Update Time:2024-10-26
6-Chloro-3-iodoimidazo[1,2-B]pyridazine Chemische en fysische eigenschappen
Naam en identificatie
-
- 6-Chloro-3-iodoimidazo[1,2-b]pyridazine
- 6-Chloro-3-iodoimidazo[1,2-a]pyridazine
- 6-chloro-3-iodo-Imidazo[1,2-b]pyridazine
- 6-Chloro-3-iodoimidazo[1,2b]pyridazine
- Imidazo[1,2-b]pyridazine, 6-chloro-3-iodo-
- IWHCPHZAMFSDFM-UHFFFAOYSA-N
- BCP07796
- 5602AC
- SB15408
- AM807810
- 6-chloranyl-3-iodanyl-imidazo[1,2-b]pyridazine
- A844208
- 6-Chloro-3-iodoimidazo[1,2-b]pyridazine (ACI)
- YLB59549
- DTXSID40693117
- SY110201
- MFCD11044749
- Z1269213261
- EN300-215662
- J-518549
- CS-W004254
- SCHEMBL2943467
- DB-029261
- 923595-49-7
- AKOS015950464
- 6-Chloro-3-iodoimidazo[1,2-B]pyridazine
-
- MDL: MFCD11044749
- Inchi: 1S/C6H3ClIN3/c7-4-1-2-6-9-3-5(8)11(6)10-4/h1-3H
- InChI-sleutel: IWHCPHZAMFSDFM-UHFFFAOYSA-N
- LACHT: ClC1C=CC2N(C(=CN=2)I)N=1
Berekende eigenschappen
- Exacte massa: 278.90600
- Monoisotopische massa: 278.90602g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 0
- Complexiteit: 157
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 30.2
- XLogP3: 2
Experimentele eigenschappen
- Dichtheid: 2.34
- PSA: 30.19000
- LogboekP: 1.98730
6-Chloro-3-iodoimidazo[1,2-B]pyridazine Douanegegevens
- HS-CODE:2933990090
- Douanegegevens:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Chloro-3-iodoimidazo[1,2-B]pyridazine Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TQ693-100mg |
6-Chloro-3-iodoimidazo[1,2-B]pyridazine |
923595-49-7 | 96% | 100mg |
174CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TQ693-250mg |
6-Chloro-3-iodoimidazo[1,2-B]pyridazine |
923595-49-7 | 96% | 250mg |
392CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TQ693-1g |
6-Chloro-3-iodoimidazo[1,2-B]pyridazine |
923595-49-7 | 96% | 1g |
535.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TQ693-5g |
6-Chloro-3-iodoimidazo[1,2-B]pyridazine |
923595-49-7 | 96% | 5g |
2661CNY | 2021-05-07 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02165-5g |
6-chloro-3-iodoimidazo[1,2-b]pyridazine |
923595-49-7 | 95% | 5g |
$134 | 2023-09-07 | |
| TRC | C601950-25mg |
6-Chloro-3-iodoimidazo[1,2-b]pyridazine |
923595-49-7 | 25mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C601950-50mg |
6-Chloro-3-iodoimidazo[1,2-b]pyridazine |
923595-49-7 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C601950-250mg |
6-Chloro-3-iodoimidazo[1,2-b]pyridazine |
923595-49-7 | 250mg |
$ 295.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C890269-5g |
6-Chloro-3-iodoimidazo[1,2-b]pyridazine |
923595-49-7 | ≥96% | 5g |
1,688.00 | 2021-05-17 | |
| Matrix Scientific | 070531-1g |
6-Chloro-3-iodoimidazo[1,2-a]pyridazine, 96% |
923595-49-7 | 96% | 1g |
$908.00 | 2023-09-08 |
6-Chloro-3-iodoimidazo[1,2-B]pyridazine Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: N-Iodosuccinimide Solvents: Methanol ; overnight, reflux
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: N-Iodosuccinimide Solvents: Chloroform ; overnight, rt
Referentie
- Preparation of imidazopyridine compounds as mixed lineage kinase inhibitors, United States, , ,
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Acetonitrile ; 2 h, rt
Referentie
- Intermolecular C-H silylation of unactivated arenes, World Intellectual Property Organization, , ,
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Boron trifluoride etherate , Zincate(2-), dichlorobis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium magnesium … Solvents: Tetrahydrofuran ; 20 min, -20 °C
1.2 Reagents: Iodine ; rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Iodine ; rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referentie
- Reliable Functionalization of 5,6-Fused Bicyclic N-Heterocycles Pyrazolopyrimidines and Imidazopyridazines via Zinc and Magnesium Organometallics, Chemistry - A European Journal, 2022, 28(33),
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ; 36 h, rt
Referentie
- Nitrogen bicyclic compounds as inhibitors for SCYL1 and GRK5 and their preparation, European Patent Organization, , ,
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 8 h, 60 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Referentie
- Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants, Bioorganic & Medicinal Chemistry Letters, 2023, 89,
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: N-Iodosuccinimide ; rt
Referentie
- Process for preparation of 3-iodo-6-chloro-imidazo[1,2-b]pyridazine, China, , ,
Productiemethode 8
Reactievoorwaarden
Referentie
- Preparation of 6-aminoimidazo[1,2-b]pyridazines as kinase inhibitors, World Intellectual Property Organization, , ,
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 48 h, 23 °C
Referentie
- Heterocycle derivatives as inhibitors of LIN28, methods of use and preparation, World Intellectual Property Organization, , ,
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 4 d, rt
Referentie
- Medicinal Chemistry Optimization of Antiplasmodial Imidazopyridazine Hits from High Throughput Screening of a SoftFocus Kinase Library: Part 1, Journal of Medicinal Chemistry, 2014, 57(6), 2789-2798
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: N-Iodosuccinimide Solvents: Methanol ; overnight, reflux
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referentie
- Process for preparation of amino pyrimidine compound for inhibiting protein tyrosine kinase activity, World Intellectual Property Organization, , ,
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 3 h, rt → 90 °C; 90 °C → 40 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Referentie
- Synthesis of 3-Iodo-6-chloroimidazo[1,2-b]pyridazine, Huaxue Shiji, 2020, 42(12), 1492-1496
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Acetonitrile ; 2 h, rt
Referentie
- Iridium-Catalyzed Silylation of Aryl C-H Bonds, Journal of the American Chemical Society, 2015, 137(2), 592-595
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ; rt → 60 °C; 10 h, 60 °C
Referentie
- Substituted benzofuran compounds and methods of use thereof for the treatment of viral diseases, World Intellectual Property Organization, , ,
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 15 h, 90 °C
1.2 Reagents: Water ; 1 h
1.2 Reagents: Water ; 1 h
Referentie
- Discovery of potent, selective, and brain-penetrant 1H-pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridines as anaplastic lymphoma kinase (ALK) inhibitors, Journal of Medicinal Chemistry, 2019, 62(10), 4915-4935
Productiemethode 16
Reactievoorwaarden
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 12 h, rt
Referentie
- Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors, European Journal of Medicinal Chemistry, 2023, 247,
6-Chloro-3-iodoimidazo[1,2-B]pyridazine Raw materials
6-Chloro-3-iodoimidazo[1,2-B]pyridazine Preparation Products
6-Chloro-3-iodoimidazo[1,2-B]pyridazine Leveranciers
Amadis Chemical Company Limited
Goudlid
(CAS:923595-49-7)6-Chloro-3-iodoimidazo[1,2-B]pyridazine
Ordernummer:A844208
Voorraadstatus:in Stock
Hoeveelheid:10g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 07:02
Prijs ($):268.0
E-mail:sales@amadischem.com
6-Chloro-3-iodoimidazo[1,2-B]pyridazine Gerelateerde literatuur
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:923595-49-7)6-Chloro-3-iodoimidazo[1,2-B]pyridazine
Zuiverheid:99%
Hoeveelheid:10g
Prijs ($):268.0